molecular formula C28H28N2O3 B2546799 N-(2-(1H-indol-3-yl)ethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide CAS No. 941985-79-1

N-(2-(1H-indol-3-yl)ethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide

Cat. No.: B2546799
CAS No.: 941985-79-1
M. Wt: 440.543
InChI Key: IWYLVTJMUMCMTI-UHFFFAOYSA-N
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Description

The compound N-(2-(1H-indol-3-yl)ethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide features a benzamide core substituted with a 2,3-dihydrobenzofuran moiety and an N-(2-(1H-indol-3-yl)ethyl) side chain. This structure combines a rigid dihydrobenzofuran ring (imparting metabolic stability) with an indole group (a common pharmacophore in bioactive molecules).

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c1-28(2)16-21-6-5-9-25(26(21)33-28)32-18-19-10-12-20(13-11-19)27(31)29-15-14-22-17-30-24-8-4-3-7-23(22)24/h3-13,17,30H,14-16,18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYLVTJMUMCMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Analogs with Indole-Ethylamide Backbone

(a) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
  • Structural Differences : Replaces the benzamide-dihydrobenzofuran unit with a propanamide linked to a fluorinated biphenyl group.
  • Implications : The fluoro-biphenyl group may enhance lipophilicity and π-π stacking interactions compared to the dihydrobenzofuran’s oxygen-mediated polarity.
  • Synthesis : Prepared via standard amide coupling, similar to methods in .
(b) N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide ()
  • Structural Differences : Substitutes the dihydrobenzofuran-oxy-methyl group with a simple methoxy group on the benzamide ring.

Analogs with Modified Amide Groups

(a) N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide ()
  • Structural Differences : Replaces benzamide with a sulfonamide group and introduces an acetylphenyl substituent on the indole.
  • Implications : Sulfonamides typically exhibit higher acidity and hydrogen-bonding capacity, which could influence protein binding or catalytic activity. Synthesized via gold-catalyzed reactions, a more specialized method than standard carbodiimide coupling .
(b) (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives ()
  • Structural Differences : Incorporates a thiazolidinedione ring conjugated to the benzamide.
  • Implications : The electron-deficient thiazolidinedione moiety may enhance reactivity in metal-catalyzed reactions or modulate biological activity (e.g., antidiabetic or anticancer effects) .

Analogs with Heterocyclic Substituents

(a) (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()
  • Structural Differences : Features a dihydrothiazole ring instead of dihydrobenzofuran.
  • Implications : The thiazole’s nitrogen atom could alter electronic properties and metal-coordination capabilities compared to the oxygen-rich dihydrobenzofuran .
(b) Triazole-containing benzamide ()
  • Structural Differences : Includes a 1,2,3-triazole group synthesized via click chemistry.
  • Implications : Triazoles improve metabolic stability and are often used in drug design for their bioisosteric properties .

Key Research Findings and Trends

Indole-Ethylamide Scaffold : The N-(2-(1H-indol-3-yl)ethyl) group is a recurring motif in bioactive molecules, often associated with serotonin receptor modulation or kinase inhibition .

Dihydrobenzofuran vs. Thiazole/Thiazolidinedione : Oxygen-rich dihydrobenzofuran may offer better metabolic stability, while sulfur-containing heterocycles (e.g., thiazole) enhance metal coordination or electronic effects .

Synthetic Flexibility : Carbodiimide-mediated amide coupling remains the most common method, but advanced techniques like gold catalysis or CuAAC enable access to complex architectures .

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